Cerium oxalate

Description

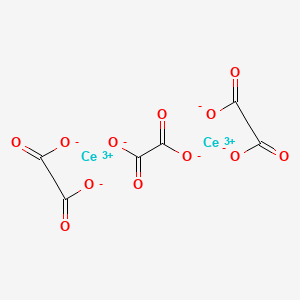

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNLKYXLARXFY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Ce2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 7047-99-6, 15750-47-7 | |

| Record name | Cerium oxalate (Ce2(C2O4)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium oxalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96P72VE680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Cerium Oxalate

Foreword: Unveiling the Crystalline Architecture of a Key Lanthanide Compound

Cerium oxalate stands as a compound of significant interest across various scientific and industrial domains, from its role as a precursor in the synthesis of high-performance ceria (CeO₂) catalysts and solid-oxide fuel cell materials to its applications in pharmaceutical formulations. The precise arrangement of atoms within its crystal lattice dictates its physicochemical properties and, consequently, its functional behavior. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the crystal structure of cerium oxalate, with a primary focus on its most common form, the decahydrate (Ce₂(C₂O₄)₃·10H₂O).

This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the techniques and theoretical underpinnings of crystal structure analysis. We will move beyond a mere recitation of facts to delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for obtaining reliable and accurate structural data.

The Foundation: Synthesis of High-Quality Cerium Oxalate Crystals

The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the diffraction data. For sparingly soluble compounds like cerium oxalate, the gel diffusion method is a highly effective technique for growing single crystals of sufficient size and perfection for X-ray diffraction analysis.

Rationale for the Gel Diffusion Method

The slow and controlled diffusion of reactants through a gel matrix prevents rapid precipitation, which often leads to the formation of amorphous or poorly crystalline materials. The gel medium limits the number of nucleation sites and controls the rate of diffusion of the reacting ions, thereby promoting the growth of larger, more ordered crystals.

Experimental Protocol: Single-Crystal Growth of Cerium Oxalate via Gel Diffusion

This protocol outlines a typical procedure for growing cerium oxalate single crystals using a single diffusion gel technique.

Materials:

-

Cerium(III) chloride (CeCl₃) or Cerium(III) nitrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Sodium metasilicate (Na₂SiO₃·9H₂O)

-

Deionized water

-

Test tubes (borosilicate glass)

Procedure:

-

Gel Preparation:

-

Prepare a solution of sodium metasilicate in deionized water (e.g., 1.0 M).

-

Prepare a solution of oxalic acid in deionized water (e.g., 1.0 M).

-

In a clean test tube, carefully mix the sodium metasilicate solution with the oxalic acid solution. The acidification of the silicate solution will initiate the formation of a silica hydrogel. The final pH of the gel is a critical parameter that can be adjusted to optimize crystal growth.

-

Allow the gel to set undisturbed for 24-48 hours.

-

-

Reactant Addition:

-

Once the gel has set, carefully layer a solution of cerium(III) chloride or nitrate (e.g., 1.0 M) on top of the gel.

-

-

Crystal Growth:

-

Seal the test tube to prevent evaporation and contamination.

-

Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature) for several days to weeks.

-

Cerium ions will slowly diffuse into the gel and react with the oxalate ions to form cerium oxalate crystals within the gel matrix.

-

-

Harvesting Crystals:

-

Once crystals of suitable size are observed, carefully excavate them from the gel.

-

Wash the crystals with deionized water to remove any adhering gel and unreacted reagents.

-

Dry the crystals carefully before analysis.

-

The Cornerstone of Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

The Causality of SC-XRD: From Diffraction to Atomic Coordinates

When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots. The positions and intensities of these spots are directly related to the size, shape, and contents of the unit cell, the fundamental repeating unit of the crystal. By analyzing this diffraction pattern, we can reconstruct the electron density map of the unit cell and, from that, determine the positions of the individual atoms.

Experimental Workflow for SC-XRD Analysis of a Cerium Oxalate Crystal

The following workflow outlines the key steps in a single-crystal XRD experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Mounting and Centering: A suitable single crystal is mounted on a goniometer head and precisely centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell.

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, a strategy is devised to collect a complete and redundant dataset.

-

Full Data Collection: The crystal is rotated in the X-ray beam, and a large number of diffraction images are collected.

-

Integration: The intensity of each diffraction spot is measured from the collected images.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in experimental conditions, and corrections are applied for the absorption of X-rays by the crystal.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson methods. Software like SHELXS is commonly used for this step.

-

Least-Squares Refinement: The atomic coordinates and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data. This is typically done using software like SHELXL.

-

Model Validation: The quality of the final structural model is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental data and the calculated model. A lower R-factor generally indicates a better fit.

-

CIF File Generation: The final crystal structure data is compiled into a standard Crystallographic Information File (CIF) for publication and deposition in crystallographic databases.

Analysis of Polycrystalline Samples: Powder X-ray Diffraction (PXRD) and Rietveld Refinement

While single-crystal XRD provides the most detailed structural information, it is not always possible to grow single crystals of sufficient quality. In such cases, powder X-ray diffraction (PXRD) is an invaluable technique for obtaining structural information from a polycrystalline sample.

The Power of the Powder Pattern

In PXRD, a monochromatic X-ray beam is diffracted by a sample containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystallographic planes, and the positions and intensities of the peaks are characteristic of the crystal structure.

Rietveld Refinement: Extracting Structural Details from a Powder Pattern

Rietveld refinement is a powerful analytical method used to refine a crystal structure model by fitting a calculated powder diffraction pattern to the experimental data. This technique allows for the determination of lattice parameters, atomic positions, and other structural details from a powder pattern.

Caption: A typical workflow for Rietveld refinement of powder XRD data.

Step-by-Step Protocol for Rietveld Refinement:

-

Powder XRD Data Collection: A high-quality powder diffraction pattern of the cerium oxalate sample is collected.

-

Initial Structural Model: A starting structural model is required. This can be obtained from a known isostructural compound or from the single-crystal structure determination of cerium oxalate itself.

-

Refinement of the Scale Factor: The first step is to refine the overall scale factor to match the intensity of the calculated pattern to the experimental data.

-

Refinement of Background Parameters: The background of the diffraction pattern is modeled and refined.

-

Refinement of Lattice Parameters: The unit cell parameters are refined to match the peak positions in the calculated pattern to the experimental data.

-

Refinement of Peak Shape Parameters: The parameters that describe the shape of the diffraction peaks are refined.

-

Refinement of Atomic Coordinates: The fractional coordinates of the atoms within the unit cell are refined.

-

Assessment of Goodness-of-Fit: The quality of the refinement is assessed using figures of merit such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (GOF).

-

Analysis of the Difference Plot: The difference between the experimental and calculated patterns is visually inspected to identify any remaining discrepancies.

Probing Nanocrystalline Structures: 3D Electron Diffraction (3D ED)

For materials that are only available as nanocrystals, obtaining high-quality single-crystal X-ray diffraction data can be challenging. In such cases, 3D electron diffraction (3D ED) has emerged as a powerful technique for ab initio structure determination from nano- and sub-micrometer-sized crystals.

The Advantage of Electrons

Electrons interact much more strongly with matter than X-rays, which means that even very small crystals can produce a measurable diffraction pattern. 3D ED involves collecting a series of electron diffraction patterns as the nanocrystal is tilted in the electron beam. These patterns are then combined to reconstruct the 3D reciprocal lattice, from which the crystal structure can be solved and refined. Recent studies have successfully employed 3D ED to investigate the structures of intermediate phases in the hydrothermal conversion of cerium oxalate to ceria.

Thermal Behavior and Hydration State: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The hydration state of cerium oxalate is a critical aspect of its crystal structure. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for determining the number of water molecules in the crystal lattice and for studying the thermal decomposition of the compound.

Interpreting the Thermal Decomposition of Cerium Oxalate Hydrate

A typical TGA curve for cerium oxalate decahydrate shows a multi-step weight loss.

-

Step 1: Dehydration: The initial weight loss corresponds to the removal of the water molecules of hydration. This typically occurs in one or more steps, indicating that the water molecules may be bound with different energies within the crystal structure.

-

Step 2: Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous cerium oxalate decomposes to form cerium oxide (CeO₂). This decomposition is often accompanied by a significant weight loss and can be a complex process involving the formation of intermediate species.

DTA measures the temperature difference between the sample and a reference material as a function of temperature. Endothermic peaks in the DTA curve correspond to processes that absorb heat, such as dehydration and decomposition, while exothermic peaks indicate heat-releasing processes, such as the oxidation of Ce(III) to Ce(IV) during the final stage of decomposition to CeO₂.

The Crystal Structure of Cerium(III) Oxalate Decahydrate: A Detailed View

Through the application of the analytical techniques described above, the crystal structure of cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) has been well-established.

Table 1: Crystallographic Data for Cerium(III) Oxalate Decahydrate

| Parameter | Value |

| Chemical Formula | Ce₂(C₂O₄)₃·10H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 |

| b (Å) | 9.638 |

| c (Å) | 10.395 |

| β (°) | 114.45 |

| Volume (ų) | 1024.9 |

| Z | 2 |

Coordination Environment of the Cerium(III) Ion

In the crystal structure of cerium oxalate decahydrate, each cerium(III) ion is nine-coordinate. The coordination sphere is comprised of oxygen atoms from three bidentate oxalate ligands and three water molecules. This results in a complex three-dimensional coordination polymer network.

The Role of Water Molecules

The ten water molecules in the formula unit play distinct roles in the crystal structure. Six of the water molecules are directly coordinated to the two cerium ions in the asymmetric unit. The remaining four water molecules are located in the voids of the crystal lattice and are involved in an extensive network of hydrogen bonds. This hydrogen bonding network is crucial for the stability of the crystal structure.

Beyond the Decahydrate: Other Phases of Cerium Oxalate

While the decahydrate is the most commonly encountered form of cerium oxalate, other hydration states and polymorphs can be synthesized under different conditions. For example, hydrothermal treatment of cerium oxalate decahydrate can lead to the formation of lower hydrates with different crystal structures. The structural analysis of these phases is an active area of research and is crucial for understanding the mechanisms of ceria formation from oxalate precursors.

Common Challenges and Best Practices

-

Crystal Quality: The primary challenge in the structural analysis of cerium oxalate is obtaining single crystals of sufficient quality. The gel diffusion method, while effective, requires careful optimization of parameters such as gel density, pH, and reactant concentrations.

-

Twinning: Twinning is a common issue in crystallography where two or more crystals are intergrown in a specific orientation. This can complicate the analysis of diffraction data.

-

Hydration State: The hydration state of cerium oxalate can be variable, and it is important to accurately determine the number of water molecules in the crystal structure using techniques like TGA.

-

Data Reporting: It is essential to report all relevant experimental details and crystallographic data in a clear and complete manner, following the guidelines of the International Union of Crystallography (IUCr).

Conclusion: A Foundation for Future Innovation

A thorough understanding of the crystal structure of cerium oxalate is fundamental to controlling its properties and optimizing its applications. The combination of advanced synthesis techniques and powerful analytical methods, such as single-crystal X-ray diffraction, powder X-ray diffraction with Rietveld refinement, 3D electron diffraction, and thermal analysis, provides a comprehensive toolkit for elucidating the intricate atomic architecture of this important lanthanide compound. The insights gained from these studies pave the way for the rational design of new materials with tailored properties for a wide range of technological applications.

References

-

Ollendorff, W., & Weigel, F. (1969). The crystal structure of some lanthanide oxalate decahydrates, Ln2(C2O4)3*10H2O, with Ln = La, Ce, Pr, and Nd. Inorganic and Nuclear Chemistry Letters, 5(5), 263-269. [Link]

-

Assi, N., Lahoud, C., Brázda, P., Zákutná, D., Rainer, D. N., Hraníček, J., ... & Tyrpekl, V. (2024). Hydrothermal conversion of cerium oxalate to CeO 2: a parade of oxalate and water coordination modes. New Journal of Chemistry, 48(3), 1071-1075. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]

-

Henini, M., & Al-Turkustani, A. M. (2012). Growth and characterization of single crystals of cerium oxalate. Journal of Crystal Growth, 340(1), 154-158. [Link]

-

Palatinus, L., & Chapuis, G. (2007). SUPERFLIP–a computer program for the solution of crystal structures by charge flipping in arbitrary dimensions. Journal of applied crystallography, 40(4), 786-790. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation, Exploration and Analysis. [Link]

-

L. S. D. Glasser and R. A. Howie, The Crystal Structure of Cerium(III) Oxalate Hydrate, Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1978 , B34, 2384-2387. [Link]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Properties of Cerium(III) Oxalate

Abstract

Cerium(III) oxalate, Ce₂(C₂O₄)₃, typically in its hydrated form (often as a decahydrate), is a cornerstone material in the synthesis of advanced cerium-based functional materials and serves as a critical non-radioactive surrogate for actinide compounds in nuclear research.[1][2] Its utility stems from its predictable thermal decomposition to high-purity cerium dioxide (CeO₂), a material with wide-ranging applications in catalysis, solid oxide fuel cells, and polishing agents.[2][3] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals, enabling precise quality control, reaction monitoring, and structural elucidation. This guide provides a detailed exploration of the key spectroscopic characteristics of cerium(III) oxalate, grounded in fundamental principles and supported by field-proven methodologies.

Structural and Synthesis Fundamentals: The Basis of Spectroscopic Behavior

The spectroscopic properties of a material are intrinsically linked to its chemical composition and crystal structure. Cerium(III) oxalate is a coordination polymer, typically synthesized via precipitation by reacting a soluble cerium(III) salt, such as cerium(III) nitrate or chloride, with oxalic acid or a soluble oxalate salt.[3][4] The reaction conditions—including temperature, reactant concentrations, pH, and the rate of addition—significantly influence the morphology and crystallinity of the resulting precipitate.[2][5]

The most commonly encountered form is cerium(III) oxalate decahydrate, Ce₂(C₂O₄)₃·10H₂O.[6][7] X-ray diffraction studies have revealed a monoclinic crystal system (space group P2₁/c) where the cerium ions are coordinated by both oxalate ligands and water molecules.[7] These oxalates form a layered honeycomb structure held together by hydrogen bonds, with water molecules residing both in the coordination sphere of the cerium ion and within cavities in the structure.[6][8][9] This structural arrangement governs the vibrational and electronic environment of the Ce³⁺ ion and the oxalate ligand, directly shaping its spectroscopic signatures.

Experimental Protocol: Synthesis of Cerium(III) Oxalate Decahydrate

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.1 M solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.

-

-

Precipitation:

-

Heat both solutions to approximately 60-70°C.

-

Slowly add the oxalic acid solution to the cerium(III) nitrate solution under constant stirring. A white precipitate of cerium(III) oxalate will form immediately.[10]

-

-

Digestion & Isolation:

-

Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for crystal growth and maturation (digestion).

-

Allow the precipitate to cool to room temperature and settle.

-

Filter the precipitate using a Buchner funnel.

-

-

Washing & Drying:

-

Wash the collected precipitate several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol to facilitate drying.

-

Dry the resulting white powder in an oven at a low temperature (e.g., 50-60°C) to yield Ce₂(C₂O₄)₃·10H₂O.[5]

-

Caption: Workflow for the synthesis of cerium(III) oxalate.

Vibrational Spectroscopy: Probing the Oxalate Framework

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the chemical bonds and molecular structure of cerium(III) oxalate. These methods are particularly sensitive to the vibrations of the oxalate ligand and the associated water molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The FTIR spectrum of cerium(III) oxalate is dominated by the characteristic modes of the oxalate anion (C₂O₄²⁻) and water. The coordination of the oxalate to the Ce³⁺ ion causes shifts in the vibrational frequencies compared to the free oxalate ion.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 (broad) | ν(O-H) | O-H stretching vibrations from coordinated and lattice water molecules. The broadness indicates hydrogen bonding.[11] |

| ~1620 | δ(H-O-H) | H-O-H bending (scissoring) mode of water molecules.[11] |

| ~1600 | νₐₛ(C=O) | Asymmetric C=O stretching of the oxalate ligand. |

| ~1360, ~1315 | νₛ(C-O) + ν(C-C) | Symmetric C-O stretching coupled with C-C stretching. |

| ~800 | δ(O-C=O) + ν(Ce-O) | O-C=O bending (scissoring) coupled with Ce-O stretching vibrations. |

| ~500 | ν(Ce-O) + Ring Deformation | Vibrations involving the cerium-oxygen bond and deformation of the chelate ring. |

Table 1: Key FTIR Vibrational Bands for Cerium(III) Oxalate Hydrate. Data synthesized from available spectra and literature.[11][12]

Raman Spectroscopy

Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light (from a laser).[13] It is particularly useful for identifying symmetric vibrations and the vibrations of non-polar bonds, such as the C-C bond in the oxalate ligand.

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~1475 | νₐₛ(C=O) | Asymmetric C=O stretching (often weak in Raman). |

| ~1445 | νₛ(C=O) | Symmetric C=O stretching. |

| ~850 | ν(C-C) | C-C bond stretching of the oxalate backbone. |

| ~500 | Ring Deformation | Deformation modes of the Ce-O-C=O chelate ring. |

| < 400 | ν(Ce-O) / Lattice Modes | Vibrations involving the cerium-oxygen bond and lattice phonons. |

Table 2: Characteristic Raman Shifts for Cerium(III) Oxalate. Data synthesized from available spectra.[14]

Electronic Spectroscopy: Unveiling the Ce³⁺ Center

The spectroscopic properties of cerium(III) oxalate in the ultraviolet and visible regions are dictated by the electronic transitions of the Ce³⁺ ion. The cerium(III) ion has a [Xe]4f¹ electronic configuration.

UV-Vis Absorption Spectroscopy

Unlike many other trivalent lanthanides that exhibit sharp, line-like f-f transitions, the UV absorption of Ce³⁺ is characterized by broad and intense bands. These arise from parity-allowed electronic transitions from the 4f ground state to the higher-energy 5d orbitals (4f¹ → 5d¹).[15] The crystal field created by the oxalate and water ligands splits the 5d orbitals, typically resulting in a series of overlapping absorption bands in the UV region. For a single crystal of cerium oxalate, a strong absorption onset is observed below 400 nm, with distinct peaks in the UV region.[16] In aqueous solutions, Ce³⁺ ions show characteristic absorption peaks around 240 nm and 253 nm, though the exact positions in the solid state are influenced by the coordination environment.[17][18]

Fluorescence Spectroscopy

Following excitation into the 5d orbitals, the Ce³⁺ ion can relax radiatively, emitting a photon as the electron transitions from the lowest-energy 5d state back to the two spin-orbit split 4f ground states (²F₅/₂ and ²F₇/₂). This process results in a characteristic broad, doublet-like emission band. For most Ce³⁺-containing compounds, this emission occurs in the near-UV to blue region of the spectrum (typically 320-400 nm).[19][20]

While detailed fluorescence spectra specifically for pure cerium(III) oxalate are not widely published, studies on related Ce³⁺ complexes show a maximum emission around 350 nm upon excitation in the UV region (e.g., ~255 nm).[19] The quantum yield and lifetime of this fluorescence are highly sensitive to the local environment, including the presence of quenching species or pathways for energy transfer, as observed in erbium-doped cerium oxalate crystals.[11]

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

FTIR/Raman: For solid-state analysis, the dried cerium(III) oxalate powder can be analyzed directly. For FTIR, it is often mixed with KBr and pressed into a pellet.

-

UV-Vis (Solid): A thin, uniform film can be prepared on a quartz slide, or diffuse reflectance spectroscopy can be used on the powder.

-

Fluorescence (Solid): The powder is typically mounted in a solid-state sample holder for front-face emission analysis to minimize scattering effects.

-

-

Instrumentation & Data Acquisition:

-

FTIR: Use a Fourier-Transform Infrared Spectrometer. Collect a background spectrum (e.g., of the pure KBr pellet) before scanning the sample, typically over a range of 4000-400 cm⁻¹.

-

Raman: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm to avoid fluorescence). Focus the laser on the sample and collect the scattered light.

-

UV-Vis: Use a UV-Vis spectrophotometer. Scan from the UV to the visible range (e.g., 200-800 nm).

-

Fluorescence: Use a spectrofluorometer. First, an excitation spectrum is measured by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. Then, an emission spectrum is measured by exciting the sample at the wavelength of maximum absorption and scanning the emission wavelengths.

-

Spectroscopic Monitoring of Thermal Decomposition

A primary application of cerium(III) oxalate is its use as a precursor to ceria (CeO₂).[1] This conversion is achieved through thermal decomposition (calcination), a process that can be effectively monitored using spectroscopic techniques. The process involves two main stages: dehydration followed by the decomposition of the oxalate to the oxide.[3]

-

Dehydration: Gentle heating leads to the loss of water molecules. This can be observed in FTIR spectroscopy by the gradual disappearance of the broad O-H stretching band (~3400 cm⁻¹) and the H-O-H bending mode (~1620 cm⁻¹).

-

Decomposition: At higher temperatures, the oxalate framework decomposes. This involves the breaking of C-C and C-O bonds and the oxidation of Ce³⁺ to Ce⁴⁺. In-situ IR or Raman spectroscopy can track the disappearance of the characteristic oxalate vibrational bands.[21]

-

Formation of Ceria: The final stage is the formation of crystalline CeO₂. This is marked by the appearance of a strong, characteristic Raman peak around 465 cm⁻¹, which corresponds to the F₂g vibrational mode of the fluorite crystal structure of ceria.[3][22]

Caption: Thermal decomposition pathway and key spectroscopic changes.

Conclusion

The spectroscopic properties of cerium(III) oxalate provide a powerful toolkit for its characterization and utilization. Vibrational spectroscopies (FTIR and Raman) offer precise fingerprints of the oxalate ligand and hydration state, crucial for confirming synthesis and purity. Electronic spectroscopies (UV-Vis and Fluorescence) directly probe the Ce³⁺ electronic structure, providing insights into its coordination environment. Furthermore, these techniques are invaluable for monitoring the transformation of cerium(III) oxalate into technologically important cerium dioxide. For professionals in materials science, chemistry, and drug development, a proficient application of these spectroscopic methods is essential for advancing research and ensuring product quality.

References

-

Wiley-VCH GmbH. (n.d.). Cerium(iii) oxalate * H2O. SpectraBase. Retrieved from [Link][12]

-

Sunilkumar, T. S., & Nethravathi, P. S. (2018). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Spectroscopic, Thermal and Magnetic Characterization of Er3+ Doped Cerium Oxalate Crystals. Request PDF. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). Cerium(III) oxalate. PubChem Compound Database. Retrieved from [Link][23]

-

Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. ACS Publications. Retrieved from [Link][24]

-

Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. National Center for Biotechnology Information. Retrieved from [Link][25]

-

Wu, W., et al. (n.d.). Thermal Decomposition Mechanism and Calcination Heredity of Cerium Oxalate and Uranium Oxalate. Journal of Nuclear and Radiochemistry. Retrieved from [Link][26]

-

Assi, N., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. Dalton Transactions. RSC Publishing. Retrieved from [Link][6]

-

ResearchGate. (n.d.). UV–Vis absorption spectrum of (a) cerium oxalate single crystal and (b) Sm3+ doped cerium oxalate single crystal. Retrieved from [Link][16]

-

PrepChem.com. (n.d.). Preparation of cerium(III) oxalate. Retrieved from [Link][10]

-

Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. Retrieved from [Link][8]

-

The Ohio State University. (n.d.). Spectroscopic studies of Ce(III) formation upon UV irradiation of aqueous pure and lanthanum-doped nanoceria. Knowledge Bank. Retrieved from [Link][15]

-

El-Houte, S., & El-Sayed Ali, M. (1991). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. Journal of thermal analysis, 37(5), 907-913. Retrieved from [Link][27]

-

Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide. Retrieved from [Link][5]

-

NIST. (n.d.). Cerium(III) oxalate. NIST Chemistry WebBook. Retrieved from [Link][28]

-

Tyrpekl, V., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, 58(16), 10799-10808. ACS Publications. Retrieved from [Link][2]

-

Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. ACS Publications. Retrieved from [Link][9]

-

Cerium Labs. (n.d.). Raman Spectroscopy. Retrieved from [Link][13]

-

Zákutná, D., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(13), 11622–11629. ACS Publications. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Probing the Thermal Decomposition of Plutonium (III) Oxalate with IR and Raman Spectroscopy, X-ray Diffraction, and Electron Microscopy. Request PDF. Retrieved from [Link][22]

-

Villa-Aleman, E., et al. (n.d.). Infrared spectral signatures from the thermal decomposition of plutonium oxalates. American Chemical Society. Retrieved from [Link][21]

-

Li, Y., et al. (2009). Synthesis, characterization and fluorescent properties of cerium(III) glutathione complex. Luminescence, 24(5), 313-8. Retrieved from [Link][19]

-

Greenhaus, H. L., Feibush, A. M., & Gordon, L. (1957). Ultraviolet Spectrophotometric Determination of Cerium(III). Analytical Chemistry, 29(11), 1531–1534. ACS Publications. Retrieved from [Link][17]

-

OSTI.GOV. (n.d.). In situ synthesis of PuCl3 and corresponding Raman and density functional theory vibrational modes. Retrieved from [Link][30]

-

Universities Space Research Association. (n.d.). LUMINESCENCE OF CERIUM(III) IN NATURAL SULFATES: AN EXAMINATION OF ANALOG MINERALS ON EARTH AND IMPLICATIONS FOR CERIUM PRESENCE. Retrieved from [Link][20]

-

IUCr Journals. (n.d.). Coprecipitation of Ce(III) oxide with UO2. Retrieved from [Link][31]

-

ResearchGate. (n.d.). UV-Vis spectra of Ce 3+ , IO 3-and of the mixture (Ce 3+ + IO 3-). Retrieved from [Link][18]

Sources

- 1. Cerium(III) Oxalate|High-Purity Reagent [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. devagirijournals.com [devagirijournals.com]

- 4. Cerium oxalate - Wikipedia [en.wikipedia.org]

- 5. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]

- 6. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. ceriumlabs.com [ceriumlabs.com]

- 14. CERIUM(III) OXALATE(13266-83-6) Raman spectrum [chemicalbook.com]

- 15. DSpace [kb.osu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization and fluorescent properties of cerium(III) glutathione complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hou.usra.edu [hou.usra.edu]

- 21. Infrared spectral signatures from the thermal decomposition of plutonium oxalates - American Chemical Society [acs.digitellinc.com]

- 22. researchgate.net [researchgate.net]

- 23. Cerium(III) oxalate | C6Ce2O12 | CID 86278115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thermal Decomposition Mechanism and Calcination Heredity of Cerium Oxalate and Uranium Oxalate [jnrc.xml-journal.net]

- 27. Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates [pascal-francis.inist.fr]

- 28. Cerium(III) oxalate [webbook.nist.gov]

- 29. Cerium - Wikipedia [en.wikipedia.org]

- 30. osti.gov [osti.gov]

- 31. journals.iucr.org [journals.iucr.org]

Advanced Kinetics & Process Control in Cerium Oxalate Precipitation

Technical Guide for Industrial & Pharmaceutical Applications

Executive Summary & Industrial Context

Cerium(III) oxalate (

Understanding the nucleation and growth kinetics of this system is not merely academic; it is the only way to control Particle Size Distribution (PSD). In filtration-dominated downstream processing, fines (<10 µm) cause filter blinding, while uncontrolled agglomerates trap mother liquor impurities. This guide provides the kinetic constants, mechanistic pathways, and validated protocols required to engineer the crystallization process for optimal filterability and morphology.

Mechanistic Pathway: From Supersaturation to Crystal

The precipitation of cerium oxalate is defined by a high supersaturation driving force, leading to a competition between nucleation (birth of new particles) and crystal growth (deposition on existing surfaces).

The Crystallization Lifecycle

The following directed graph illustrates the kinetic pathway, highlighting the rate-limiting steps governed by the activation energies (

Figure 1: Reaction crystallization pathway for Cerium Oxalate. Note that growth is surface-integration controlled.

Kinetic Parameters & Constants

Precise modeling requires validated constants. The following data is synthesized from recent population balance modeling (PBM) and MSMPR (Mixed Suspension Mixed Product Removal) studies [1][2].

Nucleation Kinetics

Nucleation rate (

| Parameter | Homogeneous Nucleation | Heterogeneous Nucleation | Significance |

| Pre-exponential ( | Homogeneous nucleation dominates at high supersaturation but requires massive energy. | ||

| Activation Energy ( | 67.4 kJ/mol | 19.1 kJ/mol | Heterogeneous nucleation is energetically favored; seeding is highly effective. |

| Parameter ( | 55.3 | 11.5 | Relates to interfacial tension and shape factors. |

Crystal Growth Kinetics

Growth rate (

| Parameter | Value | Interpretation |

| Growth Constant ( | Base rate constant.[2] | |

| Activation Energy ( | 80.3 kJ/mol | Critical Insight: This high |

| Growth Order ( | ~2.09 | Second-order dependence on supersaturation implies that controlling feed rate is vital to prevent runaway nucleation. |

Critical Process Parameters (CPPs)

To engineer the particle size (

Nitric Acid Concentration ( )

-

Effect: Increasing acidity increases the solubility of cerium oxalate, thereby lowering the effective supersaturation (

). -

Data: Increasing

from 0.5 M to 4.0 M has been shown to increase -

Mechanism: Lower

suppresses the nucleation rate (

Temperature

-

Effect: High sensitivity due to

for growth. -

Recommendation: Operate at 45°C - 60°C . Below 25°C, growth is kinetically hindered, leading to the formation of amorphous fines that are difficult to filter.

Strike Mode (Mixing Order)

-

Forward Strike (Oxalate added to Cerium): Produces larger crystals (

).[1][3][4] -

Reverse Strike (Cerium added to Oxalate): Produces smaller crystals (

). -

Reasoning: In Reverse Strike, the bulk oxalate excess creates a consistently high local supersaturation, triggering massive homogeneous nucleation bursts [3].

Experimental Protocol: Determination of Kinetics

Objective: Extract

Workflow Diagram

Figure 2: Workflow for kinetic parameter determination.

Step-by-Step Methodology

-

Preparation: Prepare 0.05 M

and 0.05 M -

Nucleation Induction: Place the Cerium solution in the reactor. Establish thermal equilibrium (e.g., 50°C).

-

Controlled Precipitation: Add Oxalic acid at a constant flow rate (

).-

Critical Control: The dilution ratio is vital.[2] An optimal dilution ratio (defined by

) is required to capture the nucleation event accurately [1].

-

-

Sampling: Withdraw slurry samples at 2-minute intervals. Immediately quench with cold ethanol to arrest growth.

-

Analysis: Measure PSD using Laser Diffraction (Malvern Mastersizer).

-

Calculation:

-

Calculate the moments of the distribution (

). -

Plot

vs -

The slope of the linear region

, where -

The intercept yields nucleation density

, allowing calculation of

-

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| High Filter Resistance (Cake Cracking) | Excessive fines (Nucleation > Growth). | Increase reaction Temperature; Increase |

| Broad PSD (High CV) | Poor mixing (Mesomixing limitations). | Increase stirring speed (RPM); Ensure feed nozzle is submerged near the impeller tip. |

| Amorphous Gel Formation | Temperature too low ( | Increase Temperature to |

| Low Yield | High solubility due to excess acid. | Optimize |

References

-

Wang, B., Li, C., Lyu, H., Yan, T., & Zheng, W. (2021).[2] Nucleation and Crystal Growth Kinetics of Cerium Oxalate . Journal of Nuclear and Radiochemistry, 43(4), 309-317.[2] 2

-

Vishnu Anand, P., Panda, S. K., Kumar, A., et al. (2025). Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution . Radiochimica Acta, 11, 873-887.[1] 1

-

Poncelet, F. J., Moulin, J. P., Hubert, N., et al. (2024). Kinetic study of nucleation and crystal growth during oxalic precipitation in the nuclear industry . INIS-IAEA. Link

-

Bykhovskii, D. N. (1960).[5] Co-Precipitation of Cerium(III) with Thorium Oxalate . Radiokhimiya. 5

Sources

- 1. Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution [ouci.dntb.gov.ua]

- 2. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [tib.eu]

- 5. CO-PRECIPITATION OF CERIUM(III) WITH THORIUM OXALATE (Journal Article) | OSTI.GOV [osti.gov]

solubility of cerium oxalate in acidic solutions

An In-Depth Technical Guide to the Solubility of Cerium Oxalate in Acidic Solutions

Authored by: A Senior Application Scientist

Abstract

Cerium(III) oxalate (Ce₂(C₂O₄)₃), a white crystalline solid, is a compound of significant interest in materials science, catalysis, and nuclear chemistry.[1][2] Its utility often begins with its precipitation from aqueous solutions, a step leveraged for the separation and purification of cerium.[3][4] However, subsequent processing frequently requires its redissolution. While notoriously insoluble in water, cerium oxalate's solubility is markedly enhanced in acidic media.[5][6] This guide provides a comprehensive examination of the chemical principles, determining factors, and experimental methodologies related to the dissolution of cerium oxalate in acidic solutions. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this system.

The Fundamental Chemistry of Dissolution

The dissolution of cerium(III) oxalate is not a simple process of dissociation but rather a complex, pH-dependent equilibrium. Cerium oxalate is the salt of a trivalent metal cation (Ce³⁺) and the anion of a weak acid, oxalic acid (H₂C₂O₄). This characteristic is the cornerstone of its solubility behavior in acidic environments.

The Solubility Product (Ksp)

In pure water, cerium oxalate establishes a dissolution equilibrium:

Ce₂(C₂O₄)₃(s) ⇌ 2Ce³⁺(aq) + 3C₂O₄²⁻(aq)

The solubility product constant (Ksp) for this reaction is very small, reflecting its poor solubility in water.[7][8]

The Role of Hydrogen Ions (H⁺)

The introduction of a strong acid, such as nitric acid (HNO₃) or hydrochloric acid (HCl), dramatically shifts this equilibrium. The acid introduces a high concentration of hydrogen ions (H⁺) into the solution. These protons react with the free oxalate anions (C₂O₄²⁻), which act as a Brønsted-Lowry base, in a stepwise protonation:

-

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) (Bioxalate formation)

-

HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq) (Oxalic acid formation)

According to Le Châtelier's principle, the consumption of the oxalate anion (C₂O₄²⁻) by H⁺ ions drives the initial dissolution equilibrium to the right, causing more solid cerium oxalate to dissolve to replenish the oxalate ions. This mechanism is the primary reason for the increased .

Caption: Fig 1. Cerium Oxalate Dissolution Equilibrium in Acid.

Factors Influencing Solubility

Several interconnected parameters govern the extent and rate of cerium oxalate dissolution. Understanding these factors is critical for controlling and optimizing industrial and laboratory processes.

Acid Concentration

As dictated by the mechanism described above, the concentration of the acid is the most significant factor. Higher acid concentrations provide more H⁺ ions to protonate the oxalate, thus increasing the driving force for dissolution. Studies have shown that increasing nitric acid concentration significantly impacts the particle size distribution during precipitation, which is intrinsically linked to the underlying solubility dynamics.[9]

Type of Acid

While all strong acids will increase solubility, the choice of acid can be important.

-

Nitric Acid (HNO₃) & Hydrochloric Acid (HCl): These are commonly used as their anions (NO₃⁻, Cl⁻) are generally non-complexing with Ce³⁺ ions, meaning the primary dissolution mechanism is protonation of the oxalate.

-

Sulfuric Acid (H₂SO₄): This acid can be less effective. While it provides H⁺, the sulfate anion (SO₄²⁻) can form sparingly soluble cerium(III) sulfate, potentially leading to the precipitation of a different cerium salt and complicating the system.

Temperature

The dissolution of most solids is an endothermic process. Therefore, increasing the temperature generally increases the solubility of cerium oxalate. This is often exploited in practice, where dissolution is carried out in hot acidic solutions to increase both the rate and extent of dissolution.[5] Hydrothermal conversion processes, which operate at elevated temperatures (>180 °C), can completely convert cerium oxalate into cerium oxide in a nitric acid solution, demonstrating the profound effect of temperature.[10][11]

Ionic Strength

The ionic strength of the solution can have a secondary effect on solubility through the activity coefficients of the ions. However, in most practical scenarios involving acidic dissolution, the effects of acid concentration and temperature are far more dominant.

Data Summary

| Parameter | Effect on Solubility | Causality | Practical Insight |

| Acid Concentration | Increases | Higher [H⁺] shifts equilibrium by consuming C₂O₄²⁻ ions. | The primary control lever for dissolution. Nitric acid concentrations from 0.5M to 4.0M are effective.[9] |

| Temperature | Increases | Dissolution is typically endothermic; provides activation energy. | Using hot acid significantly accelerates the dissolution rate.[5] |

| Acid Type | Varies | Anion complexation or precipitation can occur. | Nitric and hydrochloric acids are preferred to avoid secondary precipitation reactions. |

| Particle Size | Increases (for smaller particles) | Smaller particles have a larger surface area-to-volume ratio. | Nanosized or finely precipitated powders will dissolve faster than large crystals. |

Experimental Protocol: Determining Cerium Oxalate Solubility

This section provides a robust, self-validating protocol for the quantitative determination of cerium oxalate solubility in a given acidic medium.

Materials and Equipment

-

Cerium(III) oxalate hydrate (Ce₂(C₂O₄)₃·xH₂O)

-

Selected Acid (e.g., Analytical Grade Nitric Acid)

-

Deionized Water (18 MΩ·cm)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated pH meter

-

Syringe filters (0.22 µm pore size, chemically resistant)

-

Volumetric flasks and pipettes (Class A)

-

Analytical instrument for cerium quantification (e.g., ICP-OES, UV-Vis Spectrophotometer)

-

Certified Cerium standard for calibration

Step-by-Step Methodology

-

Preparation of Acidic Media: Prepare a series of acidic solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M HNO₃) using volumetric flasks.

-

Equilibration: a. Add an excess of solid cerium oxalate to a known volume of each acidic solution in a sealed container. The presence of excess solid is crucial to ensure saturation. b. Place the containers in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). c. Allow the suspensions to equilibrate for a prolonged period (e.g., 24-48 hours). The time required should be determined experimentally by taking measurements at different time points until the cerium concentration in the supernatant becomes constant.

-

Sampling and Separation: a. Once equilibrium is reached, allow the solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately pass the sample through a 0.22 µm syringe filter to remove any suspended microcrystals. This step is critical to prevent erroneously high concentration readings.

-

Sample Preparation for Analysis: a. Accurately pipette a specific volume of the filtered supernatant and dilute it with a suitable blank solution (e.g., 1% HNO₃) in a volumetric flask. The dilution factor must be recorded and chosen to bring the cerium concentration within the linear dynamic range of the analytical instrument.

-

Quantification of Dissolved Cerium: a. Calibrate the analytical instrument (e.g., ICP-OES) using a series of freshly prepared cerium standards. b. Analyze the diluted samples to determine the concentration of Ce³⁺. A variety of analytical techniques can be employed for this purpose, including ICP-MS, ICP-OES, spectrophotometry, and redox titration.[12][13]

-

Data Analysis: a. Back-calculate the original concentration of cerium in the saturated supernatant using the dilution factor. b. Express the solubility in grams per liter (g/L) or moles per liter (mol/L). c. Repeat the entire experiment at least in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Caption: Fig 2. Experimental Workflow for Solubility Determination.

Self-Validation and Trustworthiness

-

Mass Balance: The use of excess solid ensures the solution is genuinely saturated.

-

Kinetic Confirmation: Measuring concentration over time until a plateau is reached confirms that equilibrium has been established.

-

Instrument Calibration: A multi-point calibration with certified standards ensures the accuracy of the analytical measurement.[13]

-

Filtration Control: Analyzing a filtered vs. unfiltered sample can demonstrate the necessity of removing particulates.

Analytical Techniques for Cerium Quantification

The choice of analytical technique depends on the expected concentration range, required sensitivity, and available instrumentation.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS): These are the preferred methods for accurate, low-level quantification of cerium. They offer high sensitivity and specificity.[12]

-

UV-Vis Spectrophotometry: This method involves forming a colored complex with a chromogenic reagent like Arsenazo III and measuring its absorbance.[14] It is a cost-effective technique but can be prone to interferences.

-

Redox Titration: Cerium is unique among lanthanides for its stable +4 oxidation state. One can oxidize Ce³⁺ to Ce⁴⁺ and then titrate it with a standard reducing agent.[15][16] This classical method is useful for higher concentrations but requires careful handling of reagents.

Conclusion

The is a fundamentally important property driven by a classic acid-base equilibrium. While insoluble in water, its dissolution is readily achieved in strong, non-complexing acids, with the rate and extent being highly dependent on acid concentration and temperature. A systematic and rigorous experimental approach, involving careful equilibration, separation, and analysis with calibrated instrumentation, is essential for obtaining reliable and reproducible solubility data. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to confidently control and manipulate this critical chemical system in their development and processing workflows.

References

-

ResearchGate. (n.d.). Effect of process and operating parameters on cerium oxalate particle size distribution | Request PDF. Retrieved from [Link]

-

SciSpace. (2016). Solubility of Nanocrystalline Cerium Dioxide: Experimental Data and Thermodynamic Modeling. Retrieved from [Link]

- Google Patents. (n.d.). RU2646416C2 - Method for obtaining of high-clean cerium (iii) nitrate solution.

-

PubMed Central (PMC). (n.d.). A highly sensitive and selective spectrofluorimetric method for the determination of cerium at pico-trace levels in some real, environmental, biological, soil, food and bone samples using 2-(α-pyridyl)-thioquinaldinamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Cerium oxalate. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Solubility of the Rare Earth Oxalates and Complex Ion Formation in Oxalate Solution. II. Neodymium and Cerium(III)1. Retrieved from [Link]

-

RSC Publishing. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. Retrieved from [Link]

-

RSC Publishing. (2023). Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Cerous oxalate. Retrieved from [Link]

-

Stanford Materials Corporation. (n.d.). Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier. Retrieved from [Link]

-

ACS Publications. (n.d.). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets | Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). How can determine Ce(III) and Lanthanum(III) concentration in a solution by complexometric method?. Retrieved from [Link]

-

SciSpace. (n.d.). Spectrophotometric Determination of Cerium (III) with Arsenazo III: Application to Sea Water and Synthetic Alloys. Retrieved from [Link]

-

NIH. (2022). Homogeneous Precipitation of Lanthanide Oxalates. Retrieved from [Link]

-

Wikipedia. (n.d.). Lanthanum oxalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Separate Crystallization of Lanthanide Oxalates and Calcium Oxalates from Nitric Acid Solutions. Retrieved from [Link]

-

ACS Omega. (2022). Homogeneous Precipitation of Lanthanide Oxalates. Retrieved from [Link]

-

MDPI. (2024). Analytical Techniques for Detecting Rare Earth Elements in Geological Ores. Retrieved from [Link]

-

ResearchGate. (2015). Any suggestions on "Redox Titration" of cerium?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cerium oxalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cerous oxalate | C6Ce2O12 | CID 165565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lanthanum oxalate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 12. A highly sensitive and selective spectrofluorimetric method for the determination of cerium at pico-trace levels in some real, environmental, biological, soil, food and bone samples using 2-(α-pyridyl)-thioquinaldinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on Cerous Oxalate: From Synthesis to Industrial Application

This technical guide offers an in-depth exploration of cerous oxalate, a chemical compound with significant relevance in both historical and contemporary scientific and industrial contexts. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical properties, synthesis methodologies, characterization techniques, and diverse applications of this important inorganic salt. The narrative is grounded in established scientific principles and practical, field-proven insights to ensure both technical accuracy and applicability.

Fundamental Chemical Identity and Physicochemical Properties

Cerous oxalate, systematically named cerium(III) oxalate, is the inorganic salt of cerium in its +3 oxidation state with the oxalate anion. Its chemical formula is Ce₂(C₂O₄)₃ .[1][2] It is most commonly encountered in its hydrated form, typically as the nonahydrate or decahydrate (Ce₂(C₂O₄)₃·nH₂O).[3][4]

Cerous oxalate presents as a white or yellowish-white crystalline powder.[1][2][5] It is characterized by its low solubility in water, alcohol, and ether, but it is soluble in dilute mineral acids.[6] This insolubility in water is a key property leveraged in its synthesis and in the separation of cerium from other rare-earth elements.[2][7]

Table 1: Core Physicochemical Properties of Cerous Oxalate (Anhydrous)

| Property | Value | Source(s) |

| Chemical Formula | Ce₂(C₂O₄)₃ | [1][2][6][8][9][10][11] |

| Molecular Weight | 544.29 g/mol | [2][6][9][12][13] |

| Appearance | White to yellowish-white crystalline powder | [1][2][5][14] |

| CAS Number | 139-42-4 | [1][6][10] |

| Solubility in Water | Slightly soluble/Insoluble | [1][2][6] |

| Melting Point | Decomposes upon heating | [1][2][15] |

| Density | ~3.9 g/cm³ | [15] |

Synthesis and Characterization: A Validating Workflow

The synthesis of cerous oxalate is a cornerstone of its industrial utility, primarily serving as a precursor to high-purity cerium oxide. The most common and efficient method is a precipitation reaction, which provides excellent control over the product's purity and morphology.

Experimental Protocol: Precipitation Synthesis of Cerous Oxalate

Principle: This protocol is based on the reaction between a soluble cerium(III) salt, such as cerium(III) nitrate, and an oxalic acid solution. The significant difference in solubility between the reactants and the cerous oxalate product drives the reaction to completion, resulting in the precipitation of the desired compound.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Dilute nitric acid (for pH adjustment, if necessary)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Step-by-Step Methodology:

-

Reactant Preparation: Prepare an aqueous solution of cerium(III) nitrate. In a separate vessel, prepare a stoichiometric excess of an aqueous oxalic acid solution. The excess oxalic acid ensures the complete precipitation of cerium ions.

-

Precipitation: Slowly add the cerium(III) nitrate solution to the vigorously stirred oxalic acid solution. A white, crystalline precipitate of cerous oxalate will form immediately.[2] Controlling parameters such as temperature, concentration, and the rate of addition can influence the particle size and morphology of the resulting crystals.[16]

-

Digestion: Continue stirring the slurry for a predetermined period (e.g., 1-2 hours) at a constant temperature. This "digestion" step allows for the growth of larger, more easily filterable crystals and can improve the purity of the final product.

-

Filtration and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake repeatedly with deionized water to remove residual nitrates and unreacted oxalic acid. A final wash with a water-miscible organic solvent like ethanol can facilitate drying.

-

Drying: Dry the purified cerous oxalate in a temperature-controlled oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved. This ensures the removal of surface moisture without initiating thermal decomposition.

Caption: Experimental workflow for the synthesis of cerous oxalate.

Essential Characterization Techniques

The synthesized cerous oxalate must be rigorously characterized to confirm its identity, purity, and physical properties.

-

Thermogravimetric Analysis (TGA): TGA is critical for determining the hydration state and thermal stability of the compound. The thermal decomposition of cerous oxalate hydrate occurs in distinct stages: an initial endothermic loss of water molecules, followed by an exothermic decomposition of the anhydrous oxalate to cerium oxide at higher temperatures.[17][18][19]

-

X-Ray Diffraction (XRD): XRD analysis confirms the crystalline structure and phase purity of the synthesized material. The resulting diffraction pattern serves as a fingerprint for the compound.

-

Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology, particle size, and size distribution of the cerous oxalate crystals, which are critical parameters for its subsequent conversion to ceria.[16]

Key Applications of Cerous Oxalate

While cerous oxalate has historical applications, its modern utility is dominated by its role as a chemical intermediate.

Pharmaceutical Use (Historical)

Cerous oxalate was historically employed as an antiemetic, prescribed to alleviate nausea and vomiting.[1][2][20] Its mechanism of action was believed to be a local effect on the gastrointestinal tract, owing to its poor absorption and low aqueous solubility.[20] However, with the advent of more effective and targeted antiemetic drugs, its clinical use has been largely discontinued.[20]

Precursor for High-Purity Cerium Oxide (Ceria)

The primary industrial application of cerous oxalate is as a precursor for the production of cerium(IV) oxide (CeO₂), commonly known as ceria.[2][3] The thermal decomposition (calcination) of cerous oxalate in an oxygen-containing atmosphere yields high-purity ceria with controllable particle characteristics.[16]

Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 6CO₂(g)

This high-purity ceria is a critical component in numerous advanced technologies:

-

Catalysis: Ceria is a key component in three-way catalytic converters for automotive exhaust systems.

-

Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte material due to its high ionic conductivity.[17]

-

Glass Polishing: Ceria is a superior polishing agent for precision optical components.[2]

-

UV Absorption: It is incorporated into sunscreens and other materials for its UV-blocking properties.

Caption: The role of cerous oxalate as a precursor to ceria.

Toxicological Profile and Safe Handling

Cerous oxalate is considered to be an irritant and is harmful if swallowed or in contact with skin.[6][21][22] The oxalate component itself can be corrosive to tissues and may cause kidney damage if ingested in significant quantities.[1][2] Cerium salts have been noted to increase blood coagulation rates.[1][2]

Mandatory Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[23][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[21][23]

-

Handling: Avoid creating dust.[23] Wash hands thoroughly after handling.[21][24] Do not eat, drink, or smoke in areas where the chemical is handled.[11][24]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15][23]

Conclusion

Cerous oxalate is a compound of significant industrial importance, primarily serving as a meticulously controlled precursor for the synthesis of high-purity cerium oxide. Its well-defined synthesis via precipitation and subsequent thermal decomposition allows for the production of ceria with tailored properties for a wide range of high-technology applications. A comprehensive understanding of its chemical properties, synthesis protocols, and safety requirements is essential for its effective and safe utilization in research and industrial settings.

References

-

Wikipedia. (n.d.). Cerium oxalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cerous oxalate. PubChem. Retrieved from [Link]

-

Ottokemi. (n.d.). Cerium(III) oxalate, GR 99%. Retrieved from [Link]

-

Assignment Point. (n.d.). Cerium(III) Oxalate. Retrieved from [Link]

- El-Houte, S., & El-Sayed Ali, M. (1991). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. Journal of Thermal Analysis, 37(5), 907-913.

- Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide.

-

Stanford Materials Corporation. (n.d.). Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier. Retrieved from [Link]

- Devagiri Journal of Science. (n.d.). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods.

-

NIST. (n.d.). Cerium(III) oxalate. NIST Chemistry WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). CEROUS OXALATE. Retrieved from [Link]

-

Sinochem Nanjing Corporation. (n.d.). Cerium(III) Oxalate. Retrieved from [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET: CERIUM(III) OXALATE, nonahydrate. Retrieved from [Link]

- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Cerium(III) oxalate.

-

Moosath, S. S., Abraham, J., & Swaminathan, T. V. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium. OSTI.GOV. Retrieved from [Link]

- Various Authors. (n.d.). Cerium oxalate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Cerium(III) oxalate hydrate. Retrieved from [Link]

-

Ereztech. (n.d.). Cerium Oxalate Hydrate. Retrieved from [Link]

- Research Publication. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. A peer-reviewed scientific journal.

- Crouthamel, C., & Martin, D. (1951). Solubility of the Rare Earth Oxalates and Complex Ion Formation in Oxalate Solution. II. Neodymium and Cerium(III). Journal of the American Chemical Society.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: Cerium oxalate.

-

UrbanMines. (n.d.). China Cerium(III) Oxalate Hydrate Manufacturer and Supplier. Retrieved from [Link]

- Pharmacy 180. (n.d.). The clinical application of cerium salts. Retrieved from an online pharmaceutical science resource.

-

National Center for Biotechnology Information. (n.d.). Cerium(III) oxalate. PubChem. Retrieved from [Link]

-

Pascal et Francis Bibliographic Databases. (1991). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. Retrieved from [Link]

-